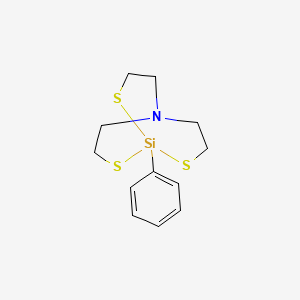
2,8,9-Trithia-5-aza-1-silabicyclo(3.3.3)undecane, 1-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,8,9-Trithia-5-aza-1-silabicyclo(3.3.3)undecane, 1-phenyl- is a complex organosilicon compound. It is part of the silatrane family, which are known for their unique tricyclic structures. These compounds have garnered interest due to their diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
The synthesis of 2,8,9-Trithia-5-aza-1-silabicyclo(3.3.3)undecane, 1-phenyl- typically involves the reaction of silatrane HSi(OCH2CH2)3N with various mercury(II) salts such as HgX2 (where X can be OCOMe, OCOCF3, OCOCCl3, SCN, or Br). This reaction yields the corresponding 1-substituted silatranes in good yields . The reaction conditions usually involve standard laboratory techniques and reagents, making it accessible for industrial production.
Chemical Reactions Analysis
2,8,9-Trithia-5-aza-1-silabicyclo(3.3.3)undecane, 1-phenyl- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: It can be reduced using organosilicon hydrides, which are known for their reducing properties.
Substitution: The compound can undergo substitution reactions, particularly with halides and other nucleophiles.
Common reagents used in these reactions include mercury(II) salts, organosilicon hydrides, and various oxidizing agents. The major products formed from these reactions are typically 1-substituted silatranes .
Scientific Research Applications
2,8,9-Trithia-5-aza-1-silabicyclo(3.3.3)undecane, 1-phenyl- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2,8,9-Trithia-5-aza-1-silabicyclo(3.3.3)undecane, 1-phenyl- involves its interaction with molecular targets through its tricyclic structure. The compound can act as a donor or acceptor of electrons, facilitating various chemical reactions. The pathways involved include internal σ-donation to the empty p orbital of silicon or interaction with oxygen lone-pair levels .
Comparison with Similar Compounds
Similar compounds to 2,8,9-Trithia-5-aza-1-silabicyclo(3.3.3)undecane, 1-phenyl- include:
2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-phenyl-: This compound has a similar structure but with oxygen atoms instead of sulfur.
1-Methoxy-2,8,9-trioxa-5-aza-1-silabicyclo(3.3.3)undecane: This variant has a methoxy group instead of a phenyl group.
The uniqueness of 2,8,9-Trithia-5-aza-1-silabicyclo(3.3.3)undecane, 1-phenyl- lies in its sulfur atoms, which impart different chemical properties compared to its oxygen-containing counterparts.
Properties
CAS No. |
63108-07-6 |
|---|---|
Molecular Formula |
C12H17NS3Si |
Molecular Weight |
299.6 g/mol |
IUPAC Name |
1-phenyl-2,8,9-trithia-5-aza-1-silabicyclo[3.3.3]undecane |
InChI |
InChI=1S/C12H17NS3Si/c1-2-4-12(5-3-1)17-14-9-6-13(7-10-15-17)8-11-16-17/h1-5H,6-11H2 |
InChI Key |
BVTNXTKDACORCD-UHFFFAOYSA-N |
Canonical SMILES |
C1CS[Si]2(SCCN1CCS2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(2-Chloroethyl)amino]ethyl 2-hydroxyoctadecanoate](/img/structure/B14518286.png)
![4-[4-(Benzyloxy)phenyl]-5-methyl-1,3-oxazole](/img/structure/B14518290.png)
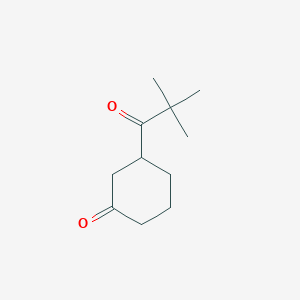

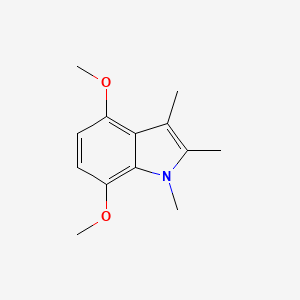
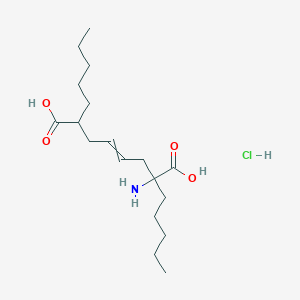
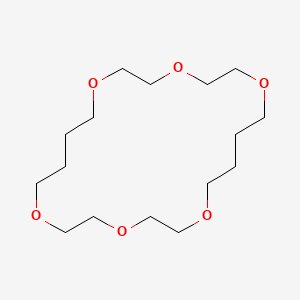
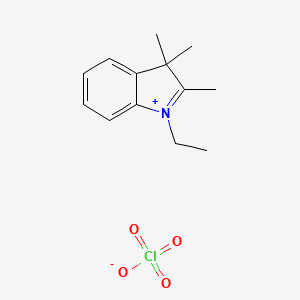
![2-[(E)-tert-Butyldiazenyl]butane-2-peroxol](/img/structure/B14518325.png)
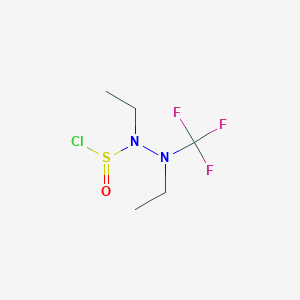
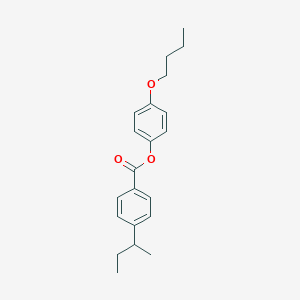
![2-Cyclohexen-1-one, 3-[2-phenyl-3-(phenylmethyl)-1-aziridinyl]-](/img/structure/B14518347.png)
![(NE)-N-[(2E)-2-hydroxyimino-1-pyrazin-2-yl-2-pyridin-2-ylethylidene]hydroxylamine](/img/structure/B14518356.png)
